(+)-Valienamine Hydrochloride is a chemical compound that belongs to the class of aminocyclitols, specifically an α-glucosidase inhibitor. It is primarily derived from the microbial degradation of acarbose, a complex carbohydrate used in diabetes management. Valienamine's structural formula is represented as with a hydrochloride salt form enhancing its solubility and stability in various applications.
Valienamine is sourced from natural products, particularly through the fermentation processes involving specific microorganisms, such as Streptomyces hygroscopicus. It can also be synthesized from acarbose or its derivatives via hydrolysis or other synthetic methods . The compound has garnered attention due to its role in pharmaceutical applications, particularly in the development of drugs aimed at controlling blood sugar levels.
Valienamine is classified as an α-glucosidase inhibitor, which plays a crucial role in the management of type 2 diabetes by delaying carbohydrate absorption in the intestine. This classification places it within a broader category of compounds known for their ability to modulate enzymatic activity related to carbohydrate metabolism .
The synthesis of (+)-Valienamine Hydrochloride can be achieved through various methods:
The hydrolysis method using TFA provides high conversion rates and is considered efficient for mass production. In contrast, microbial fermentation methods are slower but may yield additional beneficial compounds alongside valienamine .
The molecular structure of (+)-Valienamine Hydrochloride can be depicted as follows:
This structure features a cyclohexene ring with hydroxyl groups that contribute to its biological activity.
These data points are critical for understanding the compound's properties and behaviors in various chemical reactions.
Valienamine participates in several chemical reactions that are significant for its functionality:
The efficiency of these reactions often depends on reaction conditions such as temperature, pH, and the presence of catalysts or solvents.
The mechanism by which (+)-Valienamine Hydrochloride exerts its effects involves inhibition of α-glucosidase enzymes in the intestines. By binding to these enzymes, valienamine slows down the breakdown of carbohydrates into glucose, thereby reducing postprandial blood sugar spikes.
Studies have shown that valienamine's inhibitory action can lead to a significant decrease in glucose absorption rates, making it an effective agent in managing diabetes .
These properties are crucial for practical applications in pharmaceuticals and biochemical research.
(+)-Valienamine Hydrochloride has several notable applications:
(+)-Valienamine Hydrochloride is the hydrochloride salt of valienamine, a naturally occurring C7N aminocyclitol characterized by a cyclohexene backbone with hydroxyl, amino, and hydroxymethyl substituents. Its systematic IUPAC name is (1S,2S,3R,4S,6S)-4-(Hydroxymethyl)cyclohex-5-ene-1,2,3-triol amine hydrochloride [1] [4]. The core structure features an unsaturated six-membered ring with chiral centers at C-1, C-2, C-3, C-4, and C-6, conferring strict stereochemical specificity. Key functional groups include:
The hydrochloride form enhances solubility and stability for experimental applications. Valienamine belongs to the pseudosaccharide class due to its structural mimicry of monosaccharides but lacks a pyranose oxygen. Its configuration places it within the valienamine subgroup of aminocyclitols, distinct from validamine or hydroxyvalidamine derivatives [2] [4].
Systematic Name | Common Synonyms | Registry Numbers |
---|---|---|
(1S,2S,3R,4S,6S)-4-(Hydroxymethyl)cyclohex-5-ene-1,2,3-triol amine hydrochloride | Valienamine HCl; (1S,2S,4R,6S)-6-Amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol hydrochloride | 193758 (Parent Base - PubChem CID); CAS 72393-30-5 |
Valienamine was first isolated in 1972 by Kameda and Horii through the microbial degradation of validamycin A by Pseudomonas denitrificans [3] [7]. Its structure was elucidated using NMR and mass spectrometry, revealing the unique aminocyclitol scaffold. Initial pharmacological studies demonstrated potent α-glucosidase inhibitory activity, significantly exceeding that of structurally related cyclitols like validamine and hydroxyvalidamine. Against porcine intestinal sucrase, valienamine exhibited an IC₅₀ of 0.28 μM, compared to 5.6 μM for validamine [2]. This activity profile spurred interest in its potential for diabetes management, as α-glucosidase inhibitors delay carbohydrate digestion and reduce postprandial hyperglycemia.
Early synthetic efforts faced challenges due to its multiple chiral centers. The first total synthesis was achieved in the 1980s via a lengthy sequence involving myo-inositol derivatization and Mitsunobu inversion [3] [9]. By 2000, over 23 synthetic routes had been documented, reflecting sustained interest in structure-activity optimization [3]. Valienamine’s recognition as the core pharmacophore of acarbose and validamycins cemented its status as a high-value synthetic target [1] [6].
Year | Event | Significance |
---|---|---|
1972 | Isolation from validamycin degradation (Kameda & Horii) | First identification of valienamine structure |
1984 | Comparative α-glucosidase inhibition studies | Valienamine IC₅₀ 10x lower than validamine |
1992 | First enzymatic synthesis from validoxylamine A | Biocatalytic route to enantiopure material |
2016 | Review of 23 synthetic approaches | Highlighted stereoselective challenges |
Valienamine functions as a critical biosynthetic precursor for pseudooligosaccharide therapeutics like acarbose (antidiabetic) and validamycin A (antibiotic). In Actinoplanes sp. SE50/110, its biosynthesis initiates from sedoheptulose 7-phosphate (a pentose phosphate pathway intermediate), which undergoes cyclization via the enzyme AcbC to form 2-epi-5-epi-valiolone [4] [6]. Subsequent enzymatic steps include:
Valienol 1,7-diphosphate is converted to GDP-valienol via nucleotidyltransferase AcbR. Condensation with dTDP-4-amino-4,6-dideoxyglucose (via pseudoglycosyltransferase AcbS) forms the C–N bond characteristic of acarbose [6]. In Streptomyces hygroscopicus, valienamine is incorporated into validamycin A through an analogous pathway involving the pseudoglycosyltransferase ValL, which catalyzes C–N or C–O couplings between cyclitol units [5] [7].
Enzyme | Function | Product | Pathway |
---|---|---|---|
AcbC (EEVS) | Cyclization of sedoheptulose 7-P | 2-epi-5-epi-Valiolone | Acarbose |
AcbM | 7-Phosphorylation | 2-epi-5-epi-Valiolone 7-P | Acarbose |
AcbL/AcbN | Dehydration/Reduction | Valienol 7-P | Acarbose |
AcbU | 1-Phosphorylation | Valienol 1,7-Diphosphate | Acarbose |
ValL (Pseudoglycosyltransferase) | C–N/C–O bond formation | Validoxylamine A/Validamycin | Validamycin |
Challenges in industrial acarbose production include shunt pathway losses, where valienol 7-phosphate undergoes dephosphorylation by phosphatases (e.g., AcbJ or non-cluster hydrolases) to yield valienol or 1-epi-valienol—accumulating at up to 2.5 g/L in fermentations versus 3.1 g/L for acarbose [7]. Metabolic engineering strategies to minimize dephosphorylation (e.g., acbJ knockout) improve acarbose titers by conserving this key intermediate [7].
Compound Name | Role in Pathway | Structural Relationship to Valienamine |
---|---|---|
Sedoheptulose 7-Phosphate | Biosynthetic precursor | Carbon backbone source |
2-epi-5-epi-Valiolone | Early cyclized intermediate | Cyclitol precursor |
Valienol 7-Phosphate | Direct precursor | Deoxy analog lacking C1-amino group |
GDP-Valienol | Activated intermediate | Nucleotide-sugar form |
dTDP-4-Amino-4,6-dideoxyglucose | Acarviosin moiety donor | Aminosugar coupled to valienamine |
Validoxylamine A | Validamycin intermediate | Dimer containing valienamine |
Acarbose | Final therapeutic | Valienamine + aminosugar + maltose |
1-epi-Valienol | Shunt product | C1-epimer of valienol |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: